molecular formula C8H8F2O B1297442 (2,6-Difluoro-3-methylphenyl)methanol CAS No. 261763-40-0

(2,6-Difluoro-3-methylphenyl)methanol

Cat. No.: B1297442
CAS No.: 261763-40-0
M. Wt: 158.14 g/mol
InChI Key: KJVZYGDNNUGZKH-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8F2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Difluoro-3-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2,6-difluoro-3-methylphenyl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yields.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (2,6-difluoro-3-methylphenyl)methanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to (2,6-difluoro-3-methylphenyl)methane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: (2,6-Difluoro-3-methylphenyl)methanone.

    Reduction: (2,6-Difluoro-3-methylphenyl)methane.

    Substitution: (2,6-Difluoro-3-methylphenyl)methyl chloride.

Scientific Research Applications

(2,6-Difluoro-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-methylphenyl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Difluoro-3-methylphenyl)methanone: Similar structure but with a carbonyl group instead of a hydroxyl group.

    (2,6-Difluoro-3-methylphenyl)methane: Similar structure but without the hydroxyl group.

    (2,6-Difluoro-3-methylphenyl)methyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.

Uniqueness

(2,6-Difluoro-3-methylphenyl)methanol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the hydroxyl group allows for further chemical modifications.

Properties

IUPAC Name

(2,6-difluoro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVZYGDNNUGZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343208
Record name (2,6-Difluoro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-40-0
Record name 2,6-Difluoro-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluoro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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